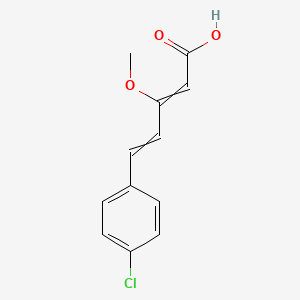
N-Cyclopentyl-N'-1,2,3-thiadiazol-5-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. The presence of both cyclopentyl and thiadiazolyl groups in its structure contributes to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of cyclopentylamine with 1,2,3-thiadiazol-5-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopentylamine+1,2,3-thiadiazol-5-yl isocyanate→N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea
Industrial Production Methods
Industrial production of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
科学的研究の応用
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
作用機序
The mechanism of action of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The thiadiazole ring is crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea: Known for its cytokinin-like activity in plant tissue culture.
N-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with distinct biological activities.
Uniqueness
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea stands out due to its unique combination of cyclopentyl and thiadiazolyl groups, which confer specific chemical and biological properties
特性
CAS番号 |
113418-21-6 |
|---|---|
分子式 |
C8H12N4OS |
分子量 |
212.27 g/mol |
IUPAC名 |
1-cyclopentyl-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C8H12N4OS/c13-8(10-6-3-1-2-4-6)11-7-5-9-12-14-7/h5-6H,1-4H2,(H2,10,11,13) |
InChIキー |
FODIVVURWOHVFR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)NC2=CN=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)

silane](/img/structure/B14291945.png)
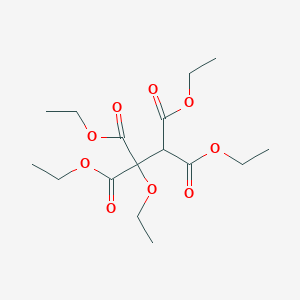
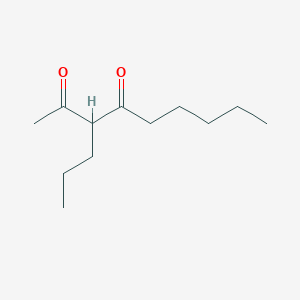

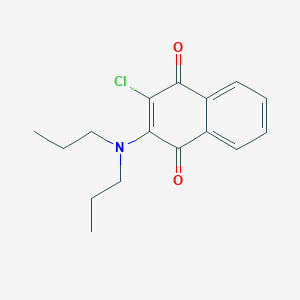
![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
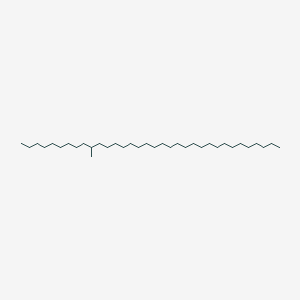
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
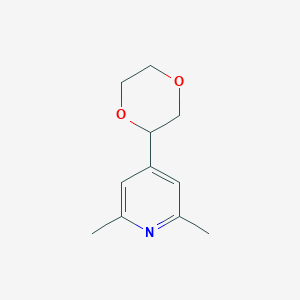
![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

